molecular formula C14H18FN3S B11728922 1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine

1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine

Cat. No.: B11728922
M. Wt: 279.38 g/mol
InChI Key: MWERWFUDXMRHEJ-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine is an organic compound that features a cyclopentyl group, a fluorinated thiophene ring, and a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated thiophene ring, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Material Science: Due to its unique structural properties, it can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopentyl-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-3-amine: Similar structure but with a different substitution pattern on the pyrazole ring.

    6-bromo-1-cyclopentyl-1H-pyrazole: Contains a bromine atom instead of a fluorinated thiophene ring.

Uniqueness

1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine is unique due to the presence of the fluorinated thiophene ring, which can impart specific electronic properties and influence its reactivity and binding characteristics.

Properties

Molecular Formula

C14H18FN3S

Molecular Weight

279.38 g/mol

IUPAC Name

2-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methylpyrazol-3-amine

InChI

InChI=1S/C14H18FN3S/c1-10-8-14(16-9-12-6-7-13(15)19-12)18(17-10)11-4-2-3-5-11/h6-8,11,16H,2-5,9H2,1H3

InChI Key

MWERWFUDXMRHEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=CC=C(S2)F)C3CCCC3

Origin of Product

United States

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